5-ブロモ-2-メチルピリジン-3-オール

説明

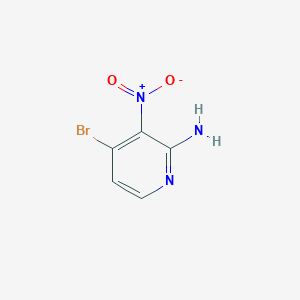

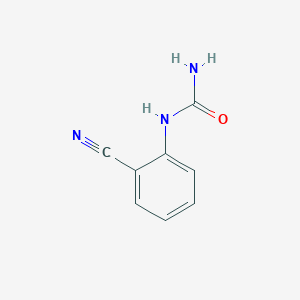

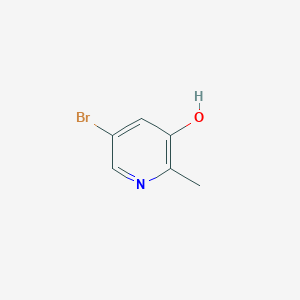

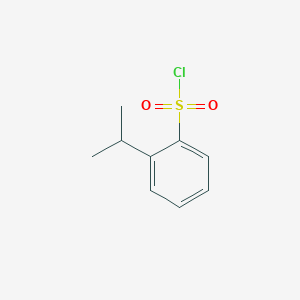

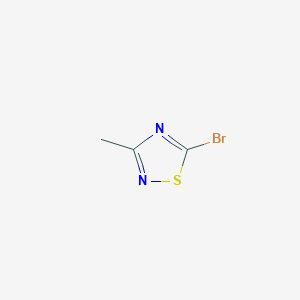

5-Bromo-2-methylpyridin-3-ol is a brominated pyridine derivative, which is a class of compounds that have garnered interest due to their potential applications in medicinal chemistry and as building blocks for complex molecules. The presence of the bromine atom makes these compounds versatile intermediates for further chemical transformations.

Synthesis Analysis

The synthesis of brominated pyridines can be achieved through various methods. For instance, the preparation of 5-brominated 2,2'-bipyridines involves Stille coupling reactions, which are highly efficient and yield products ranging from 70 to 90% . Another approach for synthesizing 5-bromopyridyl-2-magnesium chloride, a related compound, is through an iodo-magnesium exchange reaction, which is a novel method for creating functionalized pyridines . Additionally, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine, a halogen-rich intermediate, is achieved using halogen dance reactions, which are useful for generating pentasubstituted pyridines with desired functionalities .

Molecular Structure Analysis

The molecular structure of brominated pyridines is characterized by the presence of a pyridine ring with a bromine substituent. The exact position of the bromine atom, as well as other substituents, can significantly influence the reactivity and properties of the molecule. For example, the crystal structure of a Schiff base compound related to 5-bromo-2-methylpyridin-3-ol shows that the benzene and pyridine rings are nearly coplanar, which could affect its reactivity10.

Chemical Reactions Analysis

Brominated pyridines undergo various chemical reactions that are useful in synthetic chemistry. Electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 has been investigated, leading to the formation of 6-aminonicotinic acid, a compound with potential pharmaceutical applications . Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine has also been described, demonstrating the ability to selectively substitute different halogen positions . Furthermore, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves multiple steps, including regioselective substitution and bromination .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromo-2-methylpyridin-3-ol and related compounds are influenced by their molecular structure. The presence of halogen atoms imparts certain characteristics such as higher density and potential reactivity towards nucleophilic substitution reactions. The synthesis of 5-bromo-2,2'-bipyridines and their derivatives demonstrates the importance of these compounds in the formation of complex molecular structures, such as ligands for metal complexation . The radiosynthesis of 2-amino-5-[18F]fluoropyridines from bromopyridines indicates the potential use of these compounds in medical imaging . Additionally, the synthesis of ligands based on 5'-substituted-2,2'-bipyridine-6-carboxylic acid shows the versatility of brominated pyridines in creating complex ligands for various applications .

科学的研究の応用

5-ブロモ-2-メチルピリジン-3-オール: 科学研究における応用に関する包括的な分析

有機合成: 5-ブロモ-2-メチルピリジン-3-オールは、様々なピリジン誘導体の合成における前駆体として機能します。 特に、医薬品や農薬に使用される複雑な有機分子の構築において重要な役割を果たすパラジウム触媒による鈴木カップリング反応において有用です .

生化学試薬: この化合物は、生命科学研究において生化学試薬として使用されます。 細胞プロセス、酵素反応などの研究に貢献する生物学的材料または有機化合物として機能することができます .

発光デバイス: 5-ブロモ-2-メチルピリジン-3-オールの誘導体は、発光デバイスのカラーチューニングにおける潜在的な用途について研究されています。 これは、ディスプレイや照明システムにおける新技術開発に不可欠です.

生物学的標識: この化合物の誘導体は、様々な研究コンテキストにおける生物学的分子を追跡および観察するために不可欠な生物学的標識にも役割を果たします.

Safety and Hazards

“5-Bromo-2-methylpyridin-3-ol” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

将来の方向性

特性

IUPAC Name |

5-bromo-2-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-4-6(9)2-5(7)3-8-4/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTXDLMQWUZXRPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00530216 | |

| Record name | 5-Bromo-2-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00530216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91420-25-6 | |

| Record name | 5-Bromo-2-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00530216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-methylpyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Aminoisoxazolo[4,5-b]pyrazine](/img/structure/B1281704.png)

![1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1281726.png)

![1H-Benzo[DE]isoquinolin-2(3H)-amine](/img/structure/B1281727.png)